molecular formula C12H21NO B13160798 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13160798
M. Wt: 195.30 g/mol
InChI Key: KMTGNYGRKHLSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Cyclopropylmethyl)-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropylmethylamine with a bicyclic ketone, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted bicyclic compounds.

Scientific Research Applications

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethylbicyclo[3.3.1]nonan-9-ol
  • 9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol
  • 9-Borabicyclo[3.3.1]nonane

Uniqueness

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific cyclopropylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C12H21NO/c14-12-6-10-2-1-3-11(7-12)13(10)8-9-4-5-9/h9-12,14H,1-8H2

InChI Key

KMTGNYGRKHLSMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.